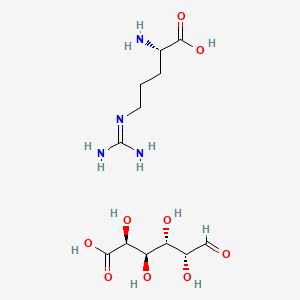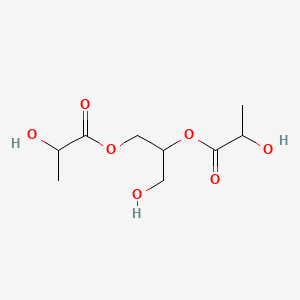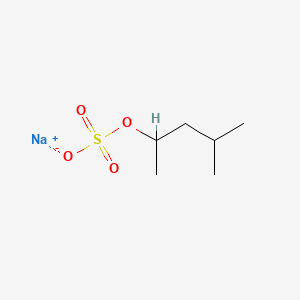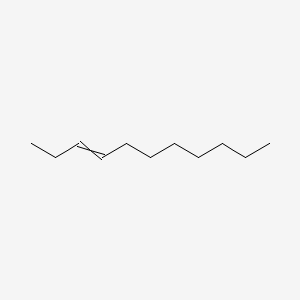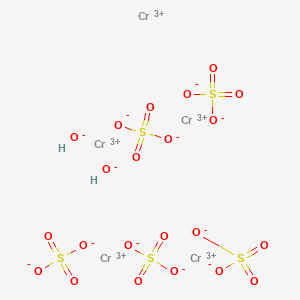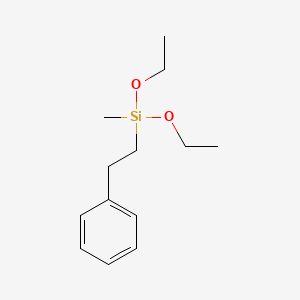
Diethoxymethyl(2-phenylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxymethyl(2-phenylethyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of a silicon atom bonded to a diethoxymethyl group and a 2-phenylethyl group. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethoxymethyl(2-phenylethyl)silane can be synthesized through the hydrosilylation reaction of vinyl arenes with diethoxymethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperatures between 0°C and 50°C.
Reduction: Lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halides, amines; temperatures between 25°C and 100°C.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halosilanes, aminosilanes.
Aplicaciones Científicas De Investigación
Diethoxymethyl(2-phenylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of diethoxymethyl(2-phenylethyl)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates. This process is often catalyzed by transition metals such as platinum or rhodium, which facilitate the activation of the silicon-hydrogen bond .
Comparación Con Compuestos Similares
Methyldiethoxysilane: Similar in structure but lacks the phenylethyl group, making it less hydrophobic.
Trimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and solubility properties.
Dimethylsilanediol: Contains two hydroxyl groups instead of ethoxy groups, resulting in higher polarity and different applications.
Uniqueness: Diethoxymethyl(2-phenylethyl)silane is unique due to the presence of both diethoxymethyl and 2-phenylethyl groups, which confer specific hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring selective reactivity and stability.
Propiedades
Número CAS |
94087-39-5 |
|---|---|
Fórmula molecular |
C13H22O2Si |
Peso molecular |
238.40 g/mol |
Nombre IUPAC |
diethoxy-methyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-4-14-16(3,15-5-2)12-11-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
Clave InChI |
BHZXSECGGBRQHQ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCC1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
